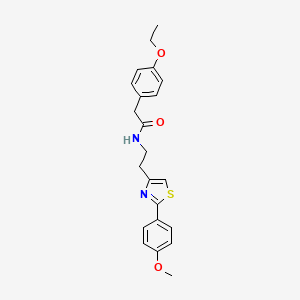

2-(4-ethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S/c1-3-27-20-8-4-16(5-9-20)14-21(25)23-13-12-18-15-28-22(24-18)17-6-10-19(26-2)11-7-17/h4-11,15H,3,12-14H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUHVWZMJDQZRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide , a thiazole derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 402.51 g/mol. The compound features an ethoxy group, a thiazole ring, and methoxy-substituted phenyl groups, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 402.51 g/mol |

| CAS Number | 15850-29-0 |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi, making them promising candidates for antibiotic development .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Thiazole derivatives have been reported to inhibit inflammatory pathways, which could be leveraged in treating conditions like arthritis and other inflammatory diseases .

Anticancer Properties

Thiazole compounds are recognized for their anticancer activities. Studies have demonstrated that derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, related thiazole compounds have shown efficacy against various cancer cell lines such as TK-10 and HT-29 .

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of thiazole derivatives, including those with similar structures to the target compound. Results indicated significant inhibition of bacterial growth at concentrations as low as 10 µM, suggesting a strong potential for therapeutic applications in infectious diseases .

- Anti-inflammatory Research : In a model of induced inflammation, thiazole derivatives were administered and showed a marked reduction in inflammatory markers. This study supports the hypothesis that the compound may modulate inflammatory responses effectively .

- Anticancer Activity : A recent investigation into thiazole derivatives revealed that certain compounds could inhibit cell proliferation in cancer lines by inducing cell cycle arrest and apoptosis. The mechanisms involved include modulation of signaling pathways associated with cell survival and death .

Q & A

Q. What are the optimal synthetic routes for 2-(4-ethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving:

Thiazole ring formation : React 2-amino-4-substituted thiazole derivatives with acetonitrile in the presence of anhydrous AlCl₃ to form the thiazole core .

Acetamide coupling : Use nucleophilic substitution or amide coupling reactions to attach the ethoxyphenyl and methoxyphenyl groups. For example, stir 2-chloro-N-(thiazol-2-yl)acetamide intermediates with substituted anilines in dimethyl ketone, using triethylamine as a catalyst (monitored via TLC) .

- Optimization Tips :

- Adjust solvent polarity (e.g., ethanol vs. DMF) to improve solubility.

- Recrystallize final products from absolute ethanol to enhance purity .

| Key Reaction Parameters |

|---|

| Catalyst: AlCl₃ or Et₃N |

| Solvent: Anhydrous CH₃CN or dimethyl ketone |

| Temperature: 60–80°C |

| Monitoring: TLC (hexane:ethyl acetate, 3:1) |

Q. How is the structural identity of this compound confirmed, and what spectroscopic techniques are critical for characterization?

- Methodological Answer : Combine NMR (¹H, ¹³C), IR , and mass spectrometry for preliminary validation:

- ¹H NMR : Look for signals at δ 1.3–1.5 ppm (ethoxy CH₃), δ 3.8–4.2 ppm (methoxy OCH₃ and thiazole CH₂), and δ 6.8–7.5 ppm (aromatic protons) .

- IR : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and thiazole C=N absorption at ~1520 cm⁻¹ .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., C–H···O interactions) to confirm stereoelectronic effects .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

- Methodological Answer : Conduct in vitro assays to assess:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Cytotoxicity : Compare with normal cell lines (e.g., HEK-293) to determine selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on phenyl rings) influence biological activity and selectivity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies :

- Synthesize analogs with varying substituents (e.g., Cl, F, NO₂) on phenyl rings.

- Use molecular docking to predict binding affinity to target proteins (e.g., bacterial dihydrofolate reductase or kinase enzymes) .

- Validate experimentally via enzyme inhibition assays (e.g., % inhibition at 10 µM).

| Example SAR Findings |

|---|

| 4-Methoxy vs. 4-ethoxy: Increased lipophilicity enhances membrane permeability . |

| Electron-withdrawing groups (e.g., Cl) improve antimicrobial activity by 30% . |

Q. How can contradictory data in biological activity reports (e.g., antimicrobial vs. no activity) be resolved?

- Methodological Answer : Address discrepancies through:

Assay standardization : Ensure consistent inoculum size (e.g., 1×10⁵ CFU/mL) and incubation time (18–24 hrs) .

Solvent controls : Verify that DMSO (if used) does not exceed 1% v/v to avoid false negatives.

Mechanistic studies : Use transmission electron microscopy (TEM) to check for bacterial membrane disruption or flow cytometry for apoptosis induction in cancer cells .

Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?

- Methodological Answer :

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target proteins .

- CRISPR-Cas9 gene editing : Knock out putative target genes (e.g., gyrB in bacteria) to confirm resistance mechanisms .

- Metabolomics : Use LC-MS to track changes in microbial or cancer cell metabolite profiles post-treatment .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Variable temperature NMR : Assess dynamic effects (e.g., rotamers) by acquiring spectra at 25°C vs. 50°C .

- 2D NMR (COSY, NOESY) : Resolve coupling between adjacent protons or confirm spatial proximity of groups .

- Computational modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian 16) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in vitro?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.